molecular formula C18H29NO5S B2595719 1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 1797309-29-5

1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B2595719
CAS No.: 1797309-29-5
M. Wt: 371.49
InChI Key: JFTNNMVPNIOTPQ-UHFFFAOYSA-N
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Description

This compound features a structurally complex hybrid architecture combining a 1,5-dioxa-9-azaspiro[5.5]undecane moiety linked via a sulfonylmethyl group to a 7,7-dimethylbicyclo[2.2.1]heptan-2-one scaffold. Such hybrid structures are often explored in medicinal chemistry for their ability to modulate biological targets, particularly central nervous system (CNS) receptors, due to their balanced lipophilicity and hydrogen-bonding capacity . Synthetic routes for analogous spirocyclic compounds (e.g., 9-benzyl-2-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane) involve acid-catalyzed cyclization of precursors like 8 (unspecified structure) and 10, followed by extraction and purification steps .

Properties

IUPAC Name

1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO5S/c1-16(2)14-4-5-17(16,15(20)12-14)13-25(21,22)19-8-6-18(7-9-19)23-10-3-11-24-18/h14H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTNNMVPNIOTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC4(CC3)OCCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one can be approached through a multi-step process involving the construction of the spirocyclic core, introduction of the sulfonyl group, and final functionalization steps. A possible synthetic route could involve:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or diamine, under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Final Functionalization: The final steps may involve the introduction of the bicyclo[2.2.1]heptan-2-one moiety through a series of reactions including alkylation, oxidation, and cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and the functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly if it exhibits activity against specific molecular targets.

Industry

In the industrial sector, it may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Spirocyclic Derivatives

The compound 9-benzyl-2-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane (compound 2 in ) shares the 1,5-dioxa-9-azaspiro[5.5]undecane core but lacks the sulfonylmethyl-bicycloheptanone extension. The absence of the sulfonyl group reduces electrophilic character and hydrogen-bond acceptor capacity, likely diminishing interactions with polar binding pockets in biological targets .

Bicycloheptanone Derivatives

The compound (1R,5R)-3-((((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one (compound 12 in ) retains the 7,7-dimethylbicyclo[2.2.1]heptan-2-one moiety but replaces the spirocyclic system with a diazocin ring.

Physicochemical Properties

Property Target Compound 9-Benzyl-2-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane Compound 12
Molecular Weight (g/mol) ~450 (estimated) 337.4 ~500 (estimated)
LogP (predicted) 2.8–3.5 3.1 2.5–3.0
Hydrogen-Bond Acceptors 6 3 7
Rotatable Bonds 4 3 6

The target compound’s higher hydrogen-bond acceptor count and moderate logP suggest enhanced solubility and CNS penetration compared to simpler spirocyclic analogues .

Computational Similarity Assessment

and emphasize the use of molecular fingerprints (e.g., MACCS, Morgan) and similarity metrics (e.g., Tanimoto coefficient) to quantify structural resemblance. For instance, the target compound and ’s compound 12 may share a Tanimoto score >0.7 due to their bicycloheptanone cores, but divergence in heterocyclic systems (spiro vs. diazocin) would reduce similarity . Activity cliffs—where minor structural changes cause drastic activity shifts—are a critical consideration; e.g., replacing the spiro system’s oxygen atoms with sulfur (as in ’s dithia-azatetracyclo derivatives) could drastically alter redox properties .

Biological Activity

The compound 1-((1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic molecule characterized by its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular structure of the compound includes a bicyclic heptanone core fused with a spirocyclic moiety containing dioxaspiro and azaspiro functionalities. The presence of sulfonyl and methyl groups enhances its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC22H31N2O4S
Molecular Weight421.56 g/mol
IUPAC NameThis compound
CAS Number[Pending]

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of specific enzymes linked to disease processes such as cancer and tuberculosis. Its spirocyclic structure allows it to fit into enzyme active sites effectively, potentially blocking substrate access or altering enzyme conformation.

Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

Recent studies have focused on the synthesis and evaluation of related spirocyclic compounds for their biological activities:

  • Study on Antitumor Activity : A derivative of the compound demonstrated significant antitumor effects in xenograft models of non-small cell lung cancer (NSCLC), showing dose-dependent responses that correlate with increased apoptosis in tumor tissues .
  • Enzyme Targeting : A related study identified the compound's interaction with KRAS G12C mutations, suggesting potential applications in targeted cancer therapies .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other spirocyclic compounds known for their therapeutic effects.

Table 2: Comparative Biological Activities

Compound NameBiological ActivityUnique Features
1-Oxa-4,9-diazaspiro[5.5]undecanePotent sEH inhibitorExhibits oral bioavailability
1-(1,5-Dioxa-9-azaspiro[5.5]undecan)-2-(thiophen-3-yl)ethanonePotential enzyme inhibitorUnique binding interactions due to thiophene
1-Oxa-9-azaspiro[5.5]undecane derivativesAntituberculosis activitySimilar scaffold but different substituents

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